N-(But-3-YN-1-YL)cyclohexanamine
Description
N-(But-3-yn-1-yl)cyclohexanamine is a secondary amine featuring a cyclohexyl group attached to an aliphatic chain terminating in a terminal alkyne (but-3-ynyl substituent). This compound is of interest in organic synthesis due to the reactivity of the alkyne group, which enables diverse transformations, such as cycloadditions, Sonogashira couplings, and metal-catalyzed functionalizations.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-but-3-ynylcyclohexanamine |
InChI |
InChI=1S/C10H17N/c1-2-3-9-11-10-7-5-4-6-8-10/h1,10-11H,3-9H2 |
InChI Key |
DSEPSGZILVVNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-YN-1-YL)cyclohexanamine typically involves the reaction of cyclohexylamine with but-3-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-YN-1-YL)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(But-3-YN-1-YL)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(But-3-YN-1-YL)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The but-3-yn-1-yl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The cyclohexylamine moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Key Observations :
Substituent Impact : Terminal alkynes (e.g., but-3-ynyl) offer distinct reactivity for cross-coupling reactions, whereas alkene or aromatic substituents broaden applications in coordination chemistry or drug design.
Synthetic Efficiency : Yields for aliphatic derivatives (e.g., 43% for pyridinyloxy analogs ) suggest moderate efficiency, likely due to steric or electronic challenges during substitution.
Spectroscopic Trends : Alkyne/alkene C–H stretches in IR (~3300 cm⁻¹ for alkynes; ~3000 cm⁻¹ for alkenes) and distinct NMR shifts (e.g., pyridine protons at δ 7–8 ppm ) enable structural discrimination.
Biological Activity
N-(But-3-YN-1-YL)cyclohexanamine is a chemical compound with a unique structure that includes a cyclohexane ring and a butynyl functional group. Its molecular formula is with a molecular weight of 179.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity and influence various biochemical pathways, which are crucial for therapeutic applications. The exact mechanisms depend on the specific targets involved, which include:
- Enzymatic Inhibition : this compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters, which is beneficial in treating neurodegenerative disorders such as Parkinson's disease .
Summary of Biological Activities
Case Studies
-
Monoamine Oxidase Inhibition :
- A study highlighted that compounds similar to this compound exhibit potent inhibition against MAO-B with IC50 values significantly lower than traditional inhibitors like pargyline. This suggests that these compounds may offer improved therapeutic profiles for managing conditions characterized by neurotransmitter deficiencies .
-
Biochemical Assays :
- Research indicates that this compound can effectively bind to various proteins or enzymes, suggesting its utility in drug development processes where ligand-receptor interactions are critical.
The synthesis of this compound typically involves the reaction between cyclohexanone and but-3-yn-1-amine, often using potassium carbonate as a base in a solvent like DMF at room temperature. Purification is generally achieved through column chromatography to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
